![molecular formula C22H32N4O4 B1671159 依拉罗非班 CAS No. 198958-88-2](/img/structure/B1671159.png)
依拉罗非班
描述
Elarofiban is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist . It inhibits thrombin-induced platelet aggregation in human gel-filtered platelets and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) . It is also known as 3-{[hydroxy({1-[3-(piperidin-4-yl)propanoyl]piperidin-3-yl})methylidene]amino}-3-(pyridin-3-yl)propanoic acid .
Synthesis Analysis
The synthesis of Elarofiban has been developed using a safe and cost-effective commercial scale process . This process is useful for the treatment of platelet-mediated thrombotic disorders .Molecular Structure Analysis
Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . It is a nonpeptide, orally active fibrinogen receptor antagonist .Physical And Chemical Properties Analysis
Elarofiban has a molecular formula of C22H32N4O4 and a molecular weight of 416.51 . More detailed physical and chemical properties were not found in the search results.科学研究应用
合成及药用应用
依拉罗非班是一种新型非肽类口服活性纤维蛋白原受体拮抗剂,已被开发用于治疗血小板介导的血栓形成性疾病。依拉罗非班的合成取得了重大进展,形成了安全且具有成本效益的商业化规模工艺。这一发展对其在制药工业中的实际应用至关重要,特别是在血栓形成性疾病的管理中 (Cohen et al., 2003)。
开发类似物以增强性能
对依拉罗非班构象受限类似物的研究导致合成出具有良好药效学和药代动力学属性的化合物。这些类似物,如 1,2,4-三唑并[3,4-a]吡啶支架,在口服生物利用度和作用持续时间方面显示出显着提高,这对于此类药物在临床应用中的疗效至关重要 (Lawson et al., 2001)。
血栓成像的诊断应用
依拉罗非班在开发 18F-GP1 等衍生物用于诊断目的方面发挥了重要作用。18F-GP1 是依拉罗非班的衍生物,对活化的血小板糖蛋白 IIb/IIIa 具有高亲和力,有利于血栓成像。它已用于 PET/CT 检测急性静脉血栓栓塞患者的血栓栓塞灶。这一应用标志着诊断成像的重大飞跃,特别是在识别常规成像受限区域的血栓方面 (Kim et al., 2019)。
放射合成用于检测血栓
开发依拉罗非班的另一种衍生物 [18F]GP1 用于检测血栓,展示了依拉罗非班在超出其最初治疗用途的医学应用中的多功能性。这种符合 GMP 的放射合成为在分子水平可视化活性血小板聚集提供了一种新工具,突出了其在心血管疾病中的潜力,并推动了医学诊断领域的发展 (Hugenberg et al., 2021)
作用机制
属性
IUPAC Name |
(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNXKGFLZFSILK-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elarofiban | |
CAS RN |
198958-88-2 | |
Record name | Elarofiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELAROFIBAN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。